molecular formula C8H6N2 B2919685 3-(Pyridin-3-yl)prop-2-enenitrile CAS No. 54356-27-3

3-(Pyridin-3-yl)prop-2-enenitrile

Cat. No.: B2919685
CAS No.: 54356-27-3
M. Wt: 130.15
InChI Key: CNHMTMHYYONLOV-HNQUOIGGSA-N
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Description

3-(Pyridin-3-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H6N2 It is characterized by the presence of a pyridine ring attached to a propenenitrile group

Mechanism of Action

Target of Action

The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.

Biochemical Pathways

The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.

Pharmacokinetics

Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)prop-2-enenitrile typically involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-3-yl)prop-2-enenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)prop-2-enenitrile: Similar structure but with the pyridine ring attached at the 4-position.

    3-(Pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring attached at the 2-position.

    3-(Phenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

3-(Pyridin-3-yl)prop-2-enenitrile is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties.

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHMTMHYYONLOV-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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